molecular formula C7H16NNaO7S B6354745 o-Toluidine-4-sulfonic acid sodium salt tetrahydrate CAS No. 2273837-89-9

o-Toluidine-4-sulfonic acid sodium salt tetrahydrate

Cat. No.: B6354745
CAS No.: 2273837-89-9
M. Wt: 281.26 g/mol
InChI Key: QBNQDVLZYGZNMD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Toluidine-4-sulfonic acid sodium salt tetrahydrate typically involves the sulfonation of o-toluidine. The reaction is carried out by treating o-toluidine with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale sulfonation reactors and efficient neutralization systems to handle the exothermic nature of the reactions. The final product is then crystallized and purified to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

o-Toluidine-4-sulfonic acid sodium salt tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

o-Toluidine-4-sulfonic acid sodium salt tetrahydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of o-Toluidine-4-sulfonic acid sodium salt tetrahydrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds with electrophiles. Additionally, the sulfonic acid group can undergo various transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminotoluene-5-sulfonic acid sodium salt tetrahydrate
  • Sodium 2-aminotoluene-5-sulfonate tetrahydrate
  • Sodium o-Toluidine-4-sulfonate tetrahydrate
  • 4-Amino-3-methylbenzenesulfonic acid sodium salt tetrahydrate

Uniqueness

o-Toluidine-4-sulfonic acid sodium salt tetrahydrate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

sodium;4-amino-3-methylbenzenesulfonate;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Na.4H2O/c1-5-4-6(12(9,10)11)2-3-7(5)8;;;;;/h2-4H,8H2,1H3,(H,9,10,11);;4*1H2/q;+1;;;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNQDVLZYGZNMD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NNaO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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